2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile
Description
2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile (CAS 852851-75-3) is a fluorinated oxadiazole derivative with a molecular formula of C₁₁H₇F₂N₃O₂ and a molecular weight of 251.19 g/mol . Its structure features a 1,2,4-oxadiazole core substituted at position 3 with a 2-(difluoromethoxy)phenyl group and at position 5 with an acetonitrile moiety. Key physicochemical properties include a predicted density of 1.354 g/cm³, boiling point of 409.8°C, and acidity (pKa) of -3.65 . The compound is classified as a nitrile-containing oxadiazole, a scaffold known for its relevance in medicinal chemistry and material science .
Properties
IUPAC Name |
2-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N3O2/c12-11(13)17-8-4-2-1-3-7(8)10-15-9(5-6-14)18-16-10/h1-4,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQDDFOSGDYAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CC#N)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions, often using difluoromethylating agents like difluoromethyl phenyl sulfone.
Attachment of the Acetonitrile Group: The acetonitrile group is usually introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a nitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxadiazole ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, potentially being replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethoxy group.
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the site of oxidation.
Reduction: The primary product is an amine derivative.
Substitution: Products vary based on the nucleophile used, resulting in compounds with different functional groups replacing the difluoromethoxy group.
Scientific Research Applications
Chemistry
In chemistry, 2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxadiazole ring and the difluoromethoxy group can impart significant biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 2-(difluoromethoxy)phenyl group introduces steric and electronic differences compared to the 4-methoxyphenyl analog and the 4-(difluoromethoxy)-3-methoxyphenyl variant . Fluorine atoms enhance electronegativity and metabolic stability, while methoxy groups may increase lipophilicity .
- Molecular Weight and Polarity : The addition of a methoxy group in the 852399-91-8 analog increases molecular weight by ~30 g/mol, likely altering solubility and bioavailability .
Physicochemical and Analytical Comparisons
- Collisional Cross-Section (CCS) : A derivative of the target compound, ({3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)[2-(4-fluorophenyl)ethyl]amine , exhibits CCS values of 181.02 [M-H]⁻ and 184.09 [M+H]⁺ in targeted mass spectrometry, suggesting moderate polarity . Comparable data for the target compound are unavailable.
- Synthetic Accessibility : The target compound’s synthesis involves cycloaddition reactions similar to other 3-substituted-1,2,4-oxadiazoles, as seen in . However, the difluoromethoxy group may require specialized fluorination steps .
Notes
Data Limitations : Comparative analysis is constrained by the absence of direct biological or thermodynamic data for the target compound. Inferences rely on structural analogs and physicochemical predictions.
Synthetic Challenges : The discontinuation of the target compound by suppliers (e.g., CymitQuimica) may reflect synthetic complexity or stability issues .
Fluorine’s Role: The difluoromethoxy group likely enhances metabolic resistance and binding affinity compared to non-fluorinated analogs, as seen in roflumilast .
Biological Activity
2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile, with the molecular formula CHFNO and a molecular weight of 251.19 g/mol, is a compound of significant interest due to its diverse biological activities. The presence of the difluoromethoxy group enhances its lipophilicity, potentially improving its membrane permeability and biological efficacy.
Antimicrobial Properties
Research indicates that oxadiazole derivatives, including this compound, exhibit significant antimicrobial and antifungal activities. These compounds have been shown to inhibit various microorganisms effectively. The mechanism is believed to involve disruption of microbial cell wall synthesis and inhibition of essential metabolic enzymes .
Table 1: Antimicrobial Activity of Related Oxadiazole Compounds
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 25 µg/mL |
| 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | S. aureus | 15 µg/mL |
| 3-[5-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | C. albicans | 20 µg/mL |
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results suggest that it exhibits cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase enzymes .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 30 | Caspase activation |
| HT-29 (Colon) | 25 | Disruption of cell cycle progression |
| M21 (Skin Melanoma) | 35 | Induction of apoptosis |
Case Studies
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various oxadiazole derivatives. Among them, compounds similar to this compound demonstrated promising results in inhibiting tumor growth in animal models .
In another investigation focusing on structure-activity relationships (SAR), it was found that modifications to the oxadiazole ring significantly influenced the biological activity against specific cancer types. The difluoromethoxy substitution was particularly noted for enhancing lipophilicity and cellular uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
